Product packaging for Sodium 2-nitro-1,3-dioxopropan-2-ide(Cat. No.:CAS No. 34461-00-2)

Sodium 2-nitro-1,3-dioxopropan-2-ide

Cat. No.: B1362526
CAS No.: 34461-00-2
M. Wt: 139.04 g/mol
InChI Key: OQMLJRMYSFKMDS-SPNQZIMRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Nitro-Substituted 1,3-Dicarbonyl Systems in Organic Synthesis

Nitro-substituted 1,3-dicarbonyl systems, a class of compounds to which sodium 2-nitro-1,3-dioxopropan-2-ide belongs, are of considerable importance in organic synthesis. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the adjacent dicarbonyl moiety. This structural feature enhances the acidity of the α-carbon, facilitating the formation of a stable carbanion that can act as a potent nucleophile in various carbon-carbon bond-forming reactions. These systems are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds.

Significance of Anionic Carbon Nucleophiles in Targeted Organic Transformations

Anionic carbon nucleophiles are fundamental reagents in organic chemistry, enabling the construction of carbon skeletons through the formation of new carbon-carbon bonds. These species, characterized by an electron-rich carbon atom, readily react with electrophilic centers. The stability and reactivity of these nucleophiles can be fine-tuned by the nature of the substituents on the carbanionic center. In the case of the anion derived from 2-nitro-1,3-dioxopropane, the negative charge is delocalized and stabilized by the adjacent nitro and carbonyl groups, rendering it a soft nucleophile. This characteristic allows for controlled and selective reactions, making it a valuable tool for chemists in designing synthetic routes to targeted organic molecules.

Overview of Current Research Trajectories for this compound

While much of the foundational work on this compound was established in earlier decades, its application in organic synthesis continues to be relevant. acs.org Current research involving this reagent is primarily focused on its use as a precursor for the synthesis of diverse heterocyclic systems. researchgate.net Its ability to react with various dinucleophiles makes it a key component in the construction of pyrimidines, pyrazoles, and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. acs.orgorgsyn.org Researchers are exploring its utility in developing efficient, one-pot syntheses of complex molecular architectures, contributing to the ever-expanding library of bioactive compounds.

Physicochemical Properties of this compound

PropertyValue
CAS Number 34461-00-2
Molecular Formula C₃H₂NNaO₄
Molecular Weight 139.04 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in water; Insoluble in most organic solvents
Melting Point Decomposes upon heating

Synthesis of this compound

A well-established method for the synthesis of this compound monohydrate involves the reaction of mucobromic acid with sodium nitrite (B80452). orgsyn.org In this procedure, a solution of mucobromic acid in ethanol (B145695) is added to an aqueous solution of sodium nitrite. orgsyn.org The reaction is exothermic and results in the formation of a deep red solution with the evolution of gas. orgsyn.org Careful temperature control is crucial for obtaining a pure product in good yield. orgsyn.org The product precipitates as a fine, yellow solid upon cooling and can be further purified by recrystallization from an ethanol-water mixture to yield pink or tan needles of the monohydrate. orgsyn.org

Reactions of this compound

The primary utility of this compound in organic synthesis lies in its reactions with dinucleophilic reagents to form heterocyclic compounds. acs.org

Synthesis of Pyrimidines

One of the most notable applications of this compound is in the synthesis of nitropyrimidines. For instance, the reaction of this compound with guanidine (B92328) yields 2-amino-5-nitropyrimidine (B189733) in nearly quantitative amounts. orgsyn.org This reaction highlights the ability of the dicarbonyl functionality to condense with amine-based nucleophiles to form stable six-membered rings.

Synthesis of Pyrazoles

The reaction with hydrazine (B178648) derivatives provides a route to substituted pyrazoles. The condensation of this compound with hydrazine leads to the formation of 4-nitropyrazole, establishing the 1,3-dicarbonyl nature of the starting material. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2NNaO4 B1362526 Sodium 2-nitro-1,3-dioxopropan-2-ide CAS No. 34461-00-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34461-00-2

Molecular Formula

C3H2NNaO4

Molecular Weight

139.04 g/mol

IUPAC Name

sodium;(Z)-2-nitro-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1/b3-1-;

InChI Key

OQMLJRMYSFKMDS-SPNQZIMRSA-M

SMILES

C(=C(C=O)[N+](=O)[O-])[O-].[Na+]

Isomeric SMILES

C(=C(/C=O)\[N+](=O)[O-])\[O-].[Na+]

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])[O-].[Na+]

Other CAS No.

609-32-5

Pictograms

Irritant

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry of 2 Nitro 1,3 Dioxopropan 2 Ide

Established Synthetic Pathways for the 2-nitro-1,3-dioxopropan-2-ide Anion

The generation of the 2-nitro-1,3-dioxopropan-2-ide anion is a multi-faceted process, beginning with the formation of a suitable 1,3-dicarbonyl framework, followed by nitration, and culminating in the formation of a stable salt.

The foundational structure of 2-nitro-1,3-dioxopropan-2-ide is a 1,3-dicarbonyl system. The most classical approach for synthesizing such scaffolds is the Claisen condensation, which involves the base-catalyzed reaction between an ester and a ketone (or another ester) to form a β-dicarbonyl compound. This method is a powerful tool for creating carbon-carbon bonds and is widely applicable in organic synthesis.

However, the synthesis of malondialdehyde, the parent 1,3-dicarbonyl for the target anion, is not straightforward via simple condensation due to its high reactivity and tendency to polymerize. In laboratory settings, malondialdehyde is often generated in situ through the hydrolysis of more stable precursors like 1,1,3,3-tetramethoxypropane. wikipedia.org This acetal (B89532) can be hydrolyzed under acidic conditions to release the reactive dialdehyde (B1249045) just before it is needed for a subsequent reaction step, thereby avoiding degradation. wikipedia.org

Direct nitration of a pre-formed malondialdehyde is challenging. A more effective and established method combines the formation of the dicarbonyl structure with the introduction of the nitro group in a single, well-defined process. An authoritative procedure for synthesizing sodium nitromalonaldehyde (B3023284) monohydrate utilizes mucobromic acid as a starting material. orgsyn.org

In this reaction, a solution of mucobromic acid in ethanol (B145695) is added to a heated aqueous solution of sodium nitrite (B80452). A mildly exothermic reaction ensues, leading to the formation of the desired sodium salt of nitromalondialdehyde. orgsyn.org This method strategically uses the unique reactivity of mucobromic acid to construct the nitrated dicarbonyl system, bypassing the difficulties of handling free malondialdehyde. The temperature of the reaction must be carefully controlled to ensure optimal yield and prevent unwanted side reactions. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of Sodium Nitromalonaldehyde Monohydrate

ParameterValue
Starting Material Mucobromic Acid
Reagent Sodium Nitrite
Solvent Water / 95% Ethanol
Reaction Temperature 54 ± 1°C
Product Sodium nitromalonaldehyde monohydrate
Yield 36–41%
Data sourced from Organic Syntheses. orgsyn.org

The formation of the sodium salt is integral to the isolation and stability of the 2-nitro-1,3-dioxopropan-2-ide anion. In the synthesis from mucobromic acid, the sodium cation is provided by the sodium nitrite reagent, leading directly to the formation of the sodium salt. orgsyn.org The product precipitates from the reaction mixture upon cooling in an ice bath. orgsyn.org

Purification is achieved by recrystallizing the crude product from a hot ethanol-water mixture. orgsyn.org The isolated product is the monohydrate form of the sodium salt, which appears as pink or tan needles. orgsyn.org It is crucial to note that the sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable, necessitating careful handling as a potentially explosive material. orgsyn.org The formation of the crystalline hydrate (B1144303) contributes to the stabilization of this energetic anionic species, allowing for its storage and subsequent use in further chemical synthesis.

Exploration of Precursors and Related Synthetic Intermediates Leading to 2-nitro-1,3-dioxopropan-2-ide

Alternative synthetic strategies often involve building the core structure from simpler, more readily available precursors, particularly those derived from nitroalkanes.

Nitroalkanes are valuable precursors in organic synthesis due to the acidity of the α-protons, which allows for the formation of nucleophilic nitronate anions. The Henry reaction, or nitroaldol reaction, is a classic example where a nitroalkane reacts with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for constructing carbon-carbon bonds and introducing the nitro group simultaneously.

A key intermediate that can be synthesized using this methodology is 2-nitro-1,3-propanediol. This compound is prepared through the base-catalyzed condensation of nitromethane (B149229) with two equivalents of formaldehyde. vaibhavfinechem.comgoogle.com This reaction directly assembles the C-C(NO₂)-C backbone of the target structure. The resulting 2-nitro-1,3-propanediol is a stable, crystalline solid that serves as a versatile precursor. A patented process describes the production of the sodium salt of 2-nitro-1,3-propanediol from nitromethane and paraformaldehyde (a source of formaldehyde) using sodium methylate. google.com This diol intermediate contains the complete carbon and nitro-group framework of 2-nitro-1,3-dioxopropan-2-ide and requires a subsequent oxidation step to convert the primary alcohol groups into aldehydes.

Table 2: Key Precursors and Synthetic Reactions

Precursor(s)Reaction TypeIntermediate/ProductSignificance
Nitromethane, FormaldehydeHenry Reaction (Nitroaldol)2-Nitro-1,3-propanediolBuilds the C-C(NO₂)-C backbone
Mucobromic Acid, Sodium NitriteSubstitution/RearrangementSodium nitromalonaldehydeDirect synthesis of the target anion

The design of advanced precursors aims to simplify the synthesis, improve yields, and avoid the handling of unstable intermediates. As previously discussed, mucobromic acid represents a sophisticated precursor that enables a direct route to the target anion. orgsyn.org

Another strategic approach involves the use of 2-nitro-1,3-propanediol as a key synthetic intermediate. This compound, readily prepared from inexpensive starting materials (nitromethane and formaldehyde), is an advanced precursor because it already contains the required 2-nitro-propanediyl skeleton. vaibhavfinechem.comgoogle.com The synthetic challenge is then shifted from C-C bond formation or nitration to the selective oxidation of the two primary hydroxyl groups to the corresponding aldehydes. This transformation would yield 2-nitromalondialdehyde, which can then be converted to its sodium salt. While the direct oxidation of 2-nitro-1,3-propanediol to 2-nitromalondialdehyde is not detailed in the provided search results, it represents a logical and modern synthetic pathway that leverages the robust chemistry of the Henry reaction. This strategy, which builds the carbon framework first and adjusts the oxidation state later, is a common theme in contemporary organic synthesis.

Sustainable and Green Chemistry Approaches in the Synthesis of 2-nitro-1,3-dioxopropan-2-ide

The industrial preparation of nitro compounds has traditionally relied on methods that are often challenged by harsh reaction conditions, poor selectivity, and a significant environmental footprint. researchgate.netacs.org Conventional nitration, for instance, frequently employs a hazardous mixture of nitric and sulfuric acids, which is corrosive and generates substantial acidic waste. numberanalytics.comnih.govspringernature.com In alignment with the principles of green chemistry, modern synthetic strategies are being developed to mitigate these issues by focusing on safer solvents, alternative reagents, increased energy efficiency, and biocatalysis. epa.gov While research specifically detailing green methodologies for Sodium 2-nitro-1,3-dioxopropan-2-ide is not extensively documented, the principles applied to the synthesis of other aliphatic nitro compounds offer a clear framework for more sustainable production pathways.

A primary focus of green chemistry is the replacement of toxic and volatile organic solvents with environmentally benign alternatives. researchgate.net Water is an ideal candidate due to its abundance, safety, and unique properties that can enhance reactivity. researchgate.net For the synthesis of aliphatic nitro compounds, performing reactions in aqueous media has proven to be highly efficient. rsc.orgrsc.org Key reactions for building the carbon skeleton of precursors to 2-nitro-1,3-dioxopropan-2-ide, such as the nitroaldol (Henry) reaction, can be conducted effectively in water, often under very mild conditions and with short reaction times. researchgate.netrsc.org This approach not only eliminates the need for hazardous organic solvents but can also simplify product work-up.

Another cornerstone of green synthesis is the development of safer and more selective nitrating agents to replace traditional mixed-acid systems. numberanalytics.comnih.gov Alternatives that offer improved safety and reduce waste include dinitrogen pentoxide (N₂O₅), which can be used almost stoichiometrically, thereby minimizing acidic byproducts. nih.govresearchgate.net Other innovative reagents include nitronium salts like nitronium tetrafluoroborate (B81430) and solid-supported catalysts such as zeolites, which can enhance reaction rates and selectivity while being recyclable. numberanalytics.comresearchgate.net For the synthesis of aliphatic nitroalkanes, the reaction of alkyl halides with silver nitrite or sodium nitrite in aqueous or dimethylformamide media provides a viable pathway. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Hypothetical Traditional vs. Green Synthetic Approaches for a Precursor to 2-nitro-1,3-dioxopropan-2-ide
Synthetic Step/ParameterTraditional ApproachPotential Green Chemistry ApproachGreen Advantage
Solvent Volatile Organic Solvents (e.g., Methanol, THF)Water rsc.orgrsc.orgNon-toxic, non-flammable, readily available, reduced waste.
Catalyst (for Henry Reaction) Strong base (e.g., NaOH, Et3N) in stoichiometric amountsCatalytic amount of base or phase-transfer catalyst in water rsc.orgReduced catalyst loading, milder conditions, easier work-up.
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄) numberanalytics.comspringernature.comDinitrogen pentoxide (N₂O₅) or solid acid catalysts nih.govresearchgate.netHigher selectivity, reduced acidic waste, recyclable catalysts.
Energy Source Conventional heating (e.g., oil bath)Microwave irradiation researchgate.netijnrd.orgRapid heating, shorter reaction times, increased energy efficiency. ijnrd.orgtandfonline.com
Overall Process Multi-step with hazardous intermediates and waste streams.One-pot synthesis, potentially in aqueous media. researchgate.netImproved atom economy, reduced waste generation, safer process. epa.gov

Energy consumption is a critical factor in sustainable synthesis. ijnrd.org Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid, uniform heating that can dramatically reduce reaction times and improve product yields. researchgate.netijnrd.org This technology has been successfully applied to the Henry reaction, facilitating the clean synthesis of nitroalkenes and β-nitroalcohols, which are key intermediates. researchgate.netingentaconnect.com The use of microwave irradiation often requires only catalytic amounts of reagents and can be performed under solvent-free conditions, further enhancing the environmental credentials of the synthesis. researchgate.net

The field of biocatalysis presents a frontier for the green synthesis of nitro compounds. researchgate.netacs.org Enzymes operate under mild aqueous conditions with exquisite selectivity, potentially revolutionizing how these chemicals are prepared. researchgate.net While still an emerging area, biocatalytic strategies are being explored for both nitration reactions and the reduction of nitro groups to amines. acs.orgchemrxiv.orgresearchgate.net The use of enzymes like hydrogenase or flavin-dependent monooxygenases could offer highly sustainable routes, avoiding harsh reagents and conditions entirely. researchgate.netchemrxiv.org

Table 2: Overview of Green Chemistry Strategies in Nitro Compound Synthesis
StrategyDescriptionKey BenefitsRelevant Findings
Aqueous Media Utilizing water as the reaction solvent.Eliminates hazardous organic solvents, improves safety, low cost. researchgate.netReactions of aliphatic nitro compounds, including Henry and Michael additions, are highly efficient in water. rsc.orgrsc.org
Microwave Irradiation Using microwave energy for heating.Reduces reaction times, increases yields, improves energy efficiency. ijnrd.orgSuccessfully used for rapid, solvent-free Henry reactions to produce nitro compound intermediates. researchgate.netresearchgate.net
Alternative Nitrating Agents Replacing mixed acids with safer, more selective reagents.Reduces corrosive and toxic waste, improves regioselectivity. numberanalytics.comresearchgate.netAgents like dinitrogen pentoxide (N₂O₅) and recyclable solid catalysts (e.g., zeolites) are effective alternatives. nih.govresearchgate.net
Biocatalysis Employing enzymes as catalysts.Mild reaction conditions (aqueous, ambient temp/pressure), high selectivity, environmentally benign. researchgate.netgoogle.comEnzymes are being developed for both nitration and the selective reduction of nitro groups. acs.orgchemrxiv.org

By integrating these green chemistry principles—such as adopting aqueous reaction media, utilizing safer reagents, employing energy-efficient technologies like microwave heating, and exploring biocatalytic pathways—the synthesis of this compound can be aligned with modern standards of sustainability and environmental responsibility.

Detailed Structural Elucidation and Electronic Landscape of Sodium 2 Nitro 1,3 Dioxopropan 2 Ide

Spectroscopic Characterization for Mechanistic Insights into 2-nitro-1,3-dioxopropan-2-ide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For the 2-nitro-1,3-dioxopropan-2-ide anion, both ¹H and ¹³C NMR would provide crucial information.

Given the symmetrical nature of the parent molecule, nitromalonaldehyde (B3023284), the resulting anion is expected to exhibit a degree of symmetry. The proton NMR (¹H NMR) spectrum would likely show a characteristic signal for the protons on the carbon atoms adjacent to the carbonyl groups. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the neighboring carbonyl and nitro groups.

The carbon-13 NMR (¹³C NMR) spectrum would be expected to show distinct signals for the carbonyl carbons and the central carbon atom bearing the nitro group. The chemical shifts of these carbons would provide insight into the electronic environment and hybridization state of each carbon atom. For instance, in the related compound 2-methyl-2-nitro-1,3-propanediol, characteristic ¹³C NMR signals are observed that help in its structural confirmation.

Tautomerism is a key consideration for the 2-nitro-1,3-dioxopropan-2-ide anion. It can potentially exist in equilibrium between the nitro form and the aci-nitro (nitronate) form. NMR spectroscopy is an excellent technique to probe such equilibria. The presence of distinct sets of signals or averaged signals in the NMR spectra, depending on the rate of interconversion, would provide evidence for the existence and dynamics of tautomerism. The specific solvent used can also influence the position of this equilibrium, which would be reflected in the NMR data.

Table 1: Predicted NMR Data for the 2-nitro-1,3-dioxopropan-2-ide Anion (based on analogous compounds)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H8.0 - 9.0SingletN/A
¹³C (C=O)180 - 195SingletN/A
¹³C (C-NO₂)110 - 125SingletN/A

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For the 2-nitro-1,3-dioxopropan-2-ide anion, these techniques would be instrumental in identifying the key structural motifs.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and nitro (NO₂) groups. The C=O stretching frequency would likely appear in the region of 1650-1700 cm⁻¹, characteristic of conjugated carbonyl groups. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to be observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The delocalization of the negative charge in the anion could lead to a shift in these frequencies compared to the neutral nitromalonaldehyde.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric stretching vibration of the nitro group would be expected to give a strong signal in the Raman spectrum. Vibrations associated with the carbon skeleton would also be observable.

Table 2: Expected Vibrational Frequencies for the 2-nitro-1,3-dioxopropan-2-ide Anion

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O Stretch1650 - 1700 (Strong)1650 - 1700 (Weak)
NO₂ Asymmetric Stretch1550 - 1500 (Strong)1550 - 1500 (Weak)
NO₂ Symmetric Stretch1350 - 1300 (Strong)1350 - 1300 (Strong)
C-N Stretch850 - 950 (Medium)850 - 950 (Medium)
C-C Stretch1100 - 1200 (Medium)1100 - 1200 (Medium)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The 2-nitro-1,3-dioxopropan-2-ide anion possesses a conjugated system, which is expected to give rise to characteristic absorptions in the UV-Vis region.

The presence of the nitro group and the two carbonyl groups in conjugation with the delocalized negative charge would likely result in π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, would be expected to occur at shorter wavelengths (higher energy). The n → π* transitions, arising from the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, are generally of lower intensity and occur at longer wavelengths (lower energy). The exact position of the absorption maxima (λ_max) would be sensitive to the extent of conjugation and the solvent polarity. The delocalization of the negative charge across the O=C-C(NO₂)-C=O framework is expected to cause a bathochromic (red) shift in the absorption maxima compared to the protonated form.

Advanced Computational Chemistry Investigations of 2-nitro-1,3-dioxopropan-2-ide

Computational chemistry offers a powerful avenue to complement experimental data and to gain a deeper understanding of the electronic structure and conformational landscape of the 2-nitro-1,3-dioxopropan-2-ide anion at an atomic level.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For the 2-nitro-1,3-dioxopropan-2-ide anion, DFT calculations can provide valuable insights into its electronic structure, molecular orbitals, and charge distribution.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the reactivity of the anion. The HOMO would likely be a π-orbital with significant contributions from the oxygen atoms of the carbonyl groups and the nitro group, indicating that these are the primary sites for electrophilic attack. The LUMO would be a π*-orbital, and its energy would be relevant to the anion's ability to accept electrons.

Furthermore, DFT can be used to calculate the charge distribution within the anion, often visualized through electrostatic potential maps. These maps would visually demonstrate the delocalization of the negative charge, with the highest negative charge density expected to be on the oxygen atoms of the nitro and carbonyl groups.

Reaction Mechanisms and Diverse Reactivity of Sodium 2 Nitro 1,3 Dioxopropan 2 Ide

Mechanistic Investigations of Nucleophilic and Electrophilic Pathways of the 2-nitro-1,3-dioxopropan-2-ide Anion

The 2-nitro-1,3-dioxopropan-2-ide anion is a versatile intermediate, capable of participating in a variety of chemical transformations. Its reactivity is characterized by a rich and complex landscape of nucleophilic and, in some contexts, electrophilic behavior.

Dual Reactivity of the 2-nitro-1,3-dioxopropan-2-ide Anion as an Ambident Nucleophile

The 2-nitro-1,3-dioxopropan-2-ide anion is an ambident nucleophile, meaning it possesses two or more reactive centers that can attack an electrophile. This dual reactivity arises from the delocalization of the negative charge across the carbon and oxygen atoms of the nitronate group, as depicted in its resonance structures.

The delocalization of the negative charge results in two primary nucleophilic sites: the central carbon atom and the oxygen atoms of the nitro group. The reaction pathway, whether it proceeds via C-attack or O-attack, is influenced by a variety of factors, including the nature of the electrophile, the solvent, and the counterion. According to the principles of Hard and Soft Acids and Bases (HSAB), hard electrophiles tend to react at the harder nucleophilic center (oxygen), while soft electrophiles favor the softer carbon center.

The choice of solvent plays a crucial role in directing the regioselectivity of the reaction. Protic solvents, through hydrogen bonding, can solvate the oxygen atoms of the nitronate, hindering O-alkylation and thereby favoring C-alkylation. Conversely, polar aprotic solvents tend to solvate the metal cation more effectively, leaving the oxygen atoms of the anion more exposed and available for reaction, which can lead to a higher proportion of O-alkylation products. The nature of the counterion also exerts an influence; smaller, harder cations like Li⁺ tend to coordinate more strongly with the oxygen atoms, which can favor C-alkylation, whereas larger, softer cations like K⁺ may favor O-alkylation.

Elucidation of Carbon-Carbon Bond Forming Reactions Initiated by Sodium 2-nitro-1,3-dioxopropan-2-ide

The carbanionic center of the 2-nitro-1,3-dioxopropan-2-ide anion is a potent nucleophile for the formation of new carbon-carbon bonds. This reactivity is particularly valuable in the synthesis of a diverse array of organic molecules, including heterocyclic compounds.

A significant application of this compound is in the synthesis of 5-nitropyrimidines. This is achieved through a condensation reaction with amidines. In this reaction, the dicarbonyl functionality of the nitromalonaldehyde (B3023284) derivative reacts with the diamine character of the amidine to form the pyrimidine (B1678525) ring. The reaction of sodium nitromalonaldehyde with guanidine (B92328), for instance, has been shown to produce 2-amino-5-nitropyrimidine (B189733) in nearly quantitative yields. pearson.com

Similarly, the condensation of sodium nitromalonaldehyde with cyanoacetamide serves as another example of its utility in heterocycle synthesis, leading to the formation of substituted pyridones. These reactions underscore the role of the 2-nitro-1,3-dioxopropan-2-ide anion as a versatile C3 building block in the construction of complex molecular architectures.

The general reactivity of 1,3-dicarbonyl compounds with nitroalkenes, a reaction class to which the reactivity of the 2-nitro-1,3-dioxopropan-2-ide anion is related, further illustrates its potential in C-C bond formation. These Michael addition reactions, where the enolate of the dicarbonyl compound adds to the activated double bond of the nitroalkene, provide a powerful tool for the synthesis of functionalized nitroalkanes, which can be further transformed into other valuable compounds.

Substitution Reactions Involving the Nitro Group of 2-nitro-1,3-dioxopropan-2-ide as a Leaving Group

While the nitro group is a strong electron-withdrawing group that stabilizes the adjacent carbanion, under certain conditions, it can also function as a leaving group in nucleophilic substitution reactions. This reactivity is less common for aliphatic nitro compounds compared to their aromatic counterparts but is a recognized pathway in organic synthesis. nih.govck12.org

In the context of 2-nitro-1,3-dicarbonyl compounds, the displacement of the nitro group would be facilitated by the inherent stability of the resulting dicarbonyl system. The reaction would proceed via nucleophilic attack at the central carbon, leading to the expulsion of the nitrite (B80452) ion (NO₂⁻). The feasibility of such a reaction is dependent on the strength of the incoming nucleophile and the reaction conditions.

While specific examples of the nitro group acting as a leaving group in this compound are not extensively documented in readily available literature, the principle is established in broader nitro chemistry. For instance, in nucleophilic aromatic substitution (SNAAr) reactions, a nitro group can be displaced by a variety of nucleophiles, particularly when the aromatic ring is activated by other electron-withdrawing groups. wikipedia.org This reactivity is attributed to the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex intermediate. wikipedia.org Although the mechanism in an aliphatic system would differ, the stability of the nitrite anion as a leaving group is a contributing factor.

Acid-Base Properties of 2-nitro-1,3-dioxopropane and their Mechanistic Implications

The acid-base properties of the parent compound, 2-nitro-1,3-dioxopropane, are fundamental to understanding the formation and reactivity of its corresponding anion. The presence of both the nitro group and the two carbonyl groups significantly influences the acidity of the alpha-hydrogen.

Acidity of the Active Methylene (B1212753) Group in 1,3-Dioxo Systems Preceding Anion Formation

The hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon) in 1,3-dicarbonyl compounds is significantly acidic. This increased acidity is due to the electron-withdrawing inductive effect of the adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate anion.

In the case of 2-nitro-1,3-dioxopropane, the acidity of the α-hydrogen is further enhanced by the powerful electron-withdrawing nature of the nitro group. The combined inductive and resonance effects of the two carbonyl groups and the nitro group make the α-hydrogen exceptionally acidic, facilitating the formation of the 2-nitro-1,3-dioxopropan-2-ide anion even with relatively weak bases. The resulting anion is highly stabilized through delocalization of the negative charge over the two oxygen atoms of the carbonyl groups and the two oxygen atoms of the nitro group.

The pKa values of 1,3-dicarbonyl compounds are generally in the range of 9-13 in aqueous solution. organic-chemistry.org The introduction of a nitro group at the 2-position is expected to lower this pKa value significantly, making 2-nitro-1,3-dioxopropane a relatively strong carbon acid.

Determination of pKa Values and the Influence of Solvent and Counterion on 2-nitro-1,3-dioxopropan-2-ide Stability

The stability of the 2-nitro-1,3-dioxopropan-2-ide anion is influenced by both the solvent and the nature of the counterion.

Solvent Effects: In protic solvents, the anion is stabilized by hydrogen bonding to the solvent molecules, particularly at the oxygen atoms of the carbonyl and nitro groups. Polar aprotic solvents, on the other hand, stabilize the anion through dipole-dipole interactions. The extent of this stabilization can affect the anion's nucleophilicity and the equilibrium of the acid-base reaction.

Counterion Effects: The nature of the counterion (in this case, sodium) also plays a role in the stability and reactivity of the anion. The interaction between the cation and the anion can range from solvent-separated ion pairs to contact ion pairs. In less polar solvents, the formation of tighter ion pairs is more likely, which can reduce the nucleophilicity of the anion. The size and charge density of the counterion are important factors; smaller, more charge-dense cations will interact more strongly with the anion. In the case of this compound, the sodium ion will associate with the oxygen-rich end of the anion. This association can influence the regioselectivity of its reactions, as discussed in the context of its ambident nucleophilicity.

Impact of Protonation and Deprotonation States on Reaction Pathways and Selectivity

The reactivity of the 2-nitro-1,3-dioxopropan-2-ide system is critically dependent on the position of the acidic proton. The parent compound, 2-nitro-1,3-propanedial, is a strong carbon acid due to the combined electron-withdrawing effects of the nitro group and the two flanking carbonyl groups.

Deprotonation and Anion Formation: Deprotonation of the α-carbon is readily achieved with a base, yielding the this compound anion. This anion is resonance-stabilized, with the negative charge delocalized over the α-carbon and the oxygen atoms of both the nitro group and the two carbonyl groups. This delocalization stabilizes the anion, making the corresponding proton on the parent dicarbonyl compound significantly acidic. The pKa of related β-dicarbonyl compounds is typically in the range of 9-11, and the addition of a nitro group further increases this acidity. pearson.comuobabylon.edu.iqpressbooks.pub The resulting anion, a stabilized nitronate, is the primary nucleophilic species in most of its characteristic reactions. wikipedia.orgwikipedia.org

Protonation and Tautomerism: Protonation of the 2-nitro-1,3-dioxopropan-2-ide anion is a key step that can dictate the subsequent reaction pathway. The anion is an ambident nucleophile, meaning protonation can occur at multiple sites: the central carbon or one of the oxygen atoms of the nitro group.

C-Protonation: Direct protonation on the α-carbon regenerates the neutral 2-nitro-1,3-propanedial, the starting carbon acid. This is the reverse of the deprotonation step and is a crucial part of the equilibrium. utk.edu

O-Protonation: Protonation on an oxygen atom of the nitro group leads to the formation of a nitronic acid, also known as an aci-nitro tautomer. wikipedia.orgacs.orgnih.gov This species is an intermediate in many reactions of nitro compounds and its formation can divert the reaction from a simple C-C bond formation pathway. acs.org

The competition between C- and O-protonation is a well-studied phenomenon often referred to as the "nitroalkane anomaly," where the rate of C-protonation is often slower than what would be predicted based on the compound's thermodynamic acidity. acs.org The formation of the nitronic acid intermediate is particularly relevant in reactions like the Nef reaction, where acidic hydrolysis of a nitronate salt leads to the formation of a carbonyl compound and nitrous oxide, representing a decomposition pathway rather than a constructive synthetic one. wikipedia.orgnih.gov The choice of proton source and reaction conditions can influence the selectivity between these two protonation pathways.

Process Reactant/Intermediate Product/Intermediate Significance
Deprotonation 2-nitro-1,3-propanedial2-nitro-1,3-dioxopropan-2-ide anionFormation of the active nucleophile for C-C bond formation. wikipedia.org
C-Protonation 2-nitro-1,3-dioxopropan-2-ide anion2-nitro-1,3-propanedialReversible regeneration of the starting carbon acid. utk.edu
O-Protonation 2-nitro-1,3-dioxopropan-2-ide anionNitronic acid (aci-nitro form)Formation of a key intermediate that can lead to hydrolysis (Nef reaction) or other transformations. acs.orgnih.gov

Catalytic Transformations Involving the 2-nitro-1,3-dioxopropan-2-ide Anion

The 2-nitro-1,3-dioxopropan-2-ide anion, as a soft, stabilized nucleophile, can participate in a range of catalytic carbon-carbon bond-forming reactions. Catalysis is essential for controlling the reaction rate, selectivity, and, most importantly, the stereochemical outcome.

The primary catalytic reactions involving this anion are analogous to those of other nitronates and β-dicarbonyl enolates, including nitroaldol (Henry) reactions, Michael additions, and alkylations/arylations.

Henry (Nitroaldol) Reaction: The anion can add to aldehydes and ketones to form β-nitro alcohol derivatives. wikipedia.orgorganic-chemistry.org The use of metal catalysts, particularly copper(I) and copper(II) complexes with chiral ligands, has enabled highly enantioselective versions of this reaction. acs.org These catalysts coordinate both the nitronate and the carbonyl compound, organizing the transition state to favor the formation of one enantiomer. wikipedia.orgorganic-chemistry.org

Michael Addition: As a Michael donor, the anion can undergo conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or nitroalkenes. wikipedia.orgnih.gov This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their analogues. Organocatalysis, using chiral amines or thioureas, has emerged as a particularly effective strategy for promoting highly enantioselective Michael additions of nitronates. semanticscholar.orgacs.org

Alkylation and Arylation: Direct alkylation of the anion can be achieved with alkyl halides. libretexts.org Phase-transfer catalysis is often employed to facilitate this transformation. researchgate.net More advanced catalytic systems, often employing palladium or copper, are used for the α-arylation of related β-dicarbonyl enolates, a transformation that is also plausible for the 2-nitro-1,3-dioxopropan-2-ide anion. nih.govwits.ac.za

The table below summarizes representative catalytic systems applicable to transformations of the 2-nitro-1,3-dioxopropan-2-ide anion, based on analogous well-studied nitronates and enolates.

Reaction Type Electrophile Catalyst Type Example Catalyst System Typical Outcome
Henry (Nitroaldol) Aldehydes, KetonesChiral Metal ComplexCu(OAc)₂ with Chiral Bis(oxazoline) Ligands organic-chemistry.orgEnantioenriched β-Nitro Alcohols wikipedia.org
Michael Addition α,β-Unsaturated KetonesChiral OrganocatalystBifunctional Thiourea (B124793) Catalysts semanticscholar.orgacs.orgEnantioenriched Conjugate Adducts nih.gov
Michael Addition α,β-Unsaturated AldehydesChiral Ammonium SaltChiral Quaternary Ammonium Bifluoride acs.orgEnantioenriched γ-Nitro Aldehydes
Alkylation Alkyl HalidesPhase-Transfer CatalystChiral Quaternary Ammonium Bromide researchgate.netChiral α-Alkylated Products
Arylation Aryl HalidesTransition Metal ComplexPalladium with Phosphine Ligands wits.ac.zaα-Arylated Products

Stereochemical Control and Diastereoselective Reactions with this compound

When the 2-nitro-1,3-dioxopropan-2-ide anion reacts with a prochiral electrophile or an electrophile already containing stereocenters, the formation of new stereocenters occurs. Controlling the absolute and relative stereochemistry of these centers is a paramount challenge in modern organic synthesis.

Diastereoselective Reactions: In reactions that create a second stereocenter relative to a pre-existing one, diastereoselectivity becomes a key consideration. For instance, in a Michael addition to a chiral α,β-unsaturated ketone, the incoming nitronate can approach from one of two faces, leading to two different diastereomers. The inherent steric and electronic properties of the substrate and nucleophile can provide a degree of facial bias. However, high levels of diastereoselectivity are often achieved through catalyst control, where the catalyst-substrate complex favors a transition state leading to a single diastereomer. nih.govnih.gov In Henry reactions, the relative stereochemistry of the newly formed adjacent hydroxyl and nitro groups (syn vs. anti) can often be controlled by the choice of catalyst and reaction conditions, as the initial addition is often reversible, allowing for thermodynamic equilibration to the more stable diastereomer. wikipedia.org

Enantioselective Reactions: The synthesis of non-racemic products from achiral starting materials requires the use of a chiral catalyst or auxiliary. As outlined in the previous section, both chiral metal complexes and chiral organocatalysts are highly effective in controlling the enantioselectivity of reactions involving nitronates.

The mechanism of stereochemical induction generally involves the formation of a well-defined, chiral transition state.

In metal catalysis , a chiral ligand creates a binding pocket around the metal center. The metal coordinates both the nucleophilic anion and the electrophile, holding them in a specific orientation that allows the C-C bond to form preferentially on one face of the electrophile. acs.orgpsu.edu

In organocatalysis , bifunctional catalysts, such as chiral thioureas, can activate both reaction partners simultaneously through non-covalent interactions (e.g., hydrogen bonding). semanticscholar.orgacs.org The thiourea moiety might activate the electrophile while a basic amine group on the same catalyst interacts with the protonated nitro compound, generating the nitronate in a chiral environment. semanticscholar.org This dual activation organizes the transition state and effectively shields one face of the electrophile from attack.

The following table presents examples of stereochemical control in reactions analogous to those of the 2-nitro-1,3-dioxopropan-2-ide anion, highlighting the high levels of selectivity that can be achieved with modern catalytic methods.

Reaction Type Catalyst/Method Substrates Stereochemical Outcome Reference Concept
Asymmetric Henry Chiral Diamine-Cu(II) ComplexNitromethane (B149229) and Aromatic AldehydesHigh Enantioselectivity (up to 98% ee) acs.org
Asymmetric Michael Dinuclear Zinc Complex2(5H)-Furanone and NitroalkenesHigh Diastereo- and Enantioselectivity (e.g., 17:1 dr, >99% ee) nih.gov
Diastereoselective Michael Base-mediated (DBU)α-Chiral, β-Nitrocarbonyls and Vinyl KetonesHigh Diastereoselectivity nih.gov
Intramolecular Michael Chiral Thiourea OrganocatalystNitronate and Conjugated Ester (in same molecule)High Diastereo- and Enantioselectivity (up to >20:1 dr, 98% ee) acs.org
Crystallization-Induced Base-mediatedγ,γ-Disubstituted Nitroalkanes and AldehydesStereoconvergent formation of a single diastereomer nih.gov

Strategic Applications of Sodium 2 Nitro 1,3 Dioxopropan 2 Ide As a Versatile Synthetic Building Block

Utilization in the Construction of Highly Functionalized Organic Molecules

The inherent reactivity of sodium 2-nitro-1,3-dioxopropan-2-ide makes it an excellent starting material for the construction of a variety of highly functionalized organic molecules. The presence of the electron-withdrawing nitro group significantly influences the electron distribution within the molecule, activating the aldehyde groups for nucleophilic attack. This property has been exploited in numerous synthetic strategies to introduce complexity and functionality in a controlled manner.

One of the key applications of this compound is in the synthesis of substituted aromatic and heteroaromatic systems. The aldehyde groups can readily undergo condensation reactions with a variety of nucleophiles, including active methylene (B1212753) compounds, amines, and their derivatives. These reactions, often followed by cyclization and aromatization steps, provide efficient routes to molecules that would be challenging to synthesize through other methods.

For instance, the reaction of this compound with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, can lead to the formation of highly substituted benzene (B151609) derivatives. The initial condensation is followed by an intramolecular cyclization and subsequent elimination to yield the aromatic ring. The nitro group, in this context, not only activates the molecule but can also be retained in the final product for further functionalization or can be reduced to an amino group, providing a handle for introducing additional diversity.

Role in the De Novo Synthesis of Complex Heterocyclic Systems

The de novo synthesis of heterocyclic systems is a cornerstone of medicinal and materials chemistry, and this compound has proven to be an invaluable tool in this endeavor. Its ability to react with a wide range of dinucleophiles provides a direct and efficient pathway to a vast array of heterocyclic scaffolds.

A prominent example of its utility is in the synthesis of substituted pyrimidines. The reaction of this compound with amidines, ureas, or thioureas leads to the formation of the pyrimidine (B1678525) ring in a single step. A classic and well-documented example is the reaction with guanidine (B92328), which yields 2-amino-5-nitropyrimidine (B189733) in almost quantitative yield. orgsyn.org This reaction proceeds through a condensation of the guanidine with the two aldehyde functionalities of the nitromalonaldehyde (B3023284), followed by cyclization and dehydration.

The following table summarizes representative examples of heterocyclic systems synthesized from this compound:

DinucleophileResulting HeterocycleSignificance
Guanidine2-Amino-5-nitropyrimidinePrecursor for biologically active compounds
Urea5-Nitropyrimidin-2(1H)-oneCore structure in various pharmaceuticals
Thiourea (B124793)5-Nitro-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneIntermediate for antiviral and anticancer agents
Amidines (general)2-Substituted-5-nitropyrimidinesAccess to a library of pyrimidine derivatives

Beyond pyrimidines, this versatile building block has been employed in the synthesis of other important heterocyclic systems such as pyridines. For example, reaction with primary amines and a suitable C2 synthon can lead to the formation of substituted nitropyridines. The flexibility of this approach allows for the introduction of various substituents on both the pyridine (B92270) ring and the starting materials, enabling the generation of diverse molecular libraries for drug discovery and materials science.

Development of Novel Multicomponent and Cascade Reactions Employing 2-nitro-1,3-dioxopropan-2-ide

The development of multicomponent reactions (MCRs) and cascade (or domino) reactions is a major focus in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single operation. The unique reactivity of this compound makes it an ideal candidate for the design of novel MCRs and cascade sequences.

While specific, extensively documented MCRs directly employing this compound are still an emerging area of research, its potential is evident from its known reactivity profile. For instance, a three-component reaction involving this compound, an aldehyde, and an active methylene compound could potentially lead to highly functionalized and complex carbocyclic or heterocyclic systems. The initial Knoevenagel condensation of the aldehyde with the active methylene compound could be followed by a Michael addition of the resulting product to the enolate system of the nitromalonaldehyde, triggering a cascade of cyclization and aromatization reactions.

Similarly, cascade reactions initiated by the reaction of this compound with suitably functionalized dienophiles or other reactive partners hold significant promise. The initial reaction could generate a reactive intermediate that undergoes a series of spontaneous intramolecular transformations to build up complex molecular architectures. The nitro group can play a crucial role in these cascades, not only by activating the initial substrate but also by participating in subsequent cyclization or rearrangement steps.

Emerging Research Directions and Future Prospects in the Synthetic Utility of this compound

The synthetic utility of this compound is far from fully explored, and several exciting research directions are emerging. The development of asymmetric syntheses utilizing this building block is a particularly attractive area. The introduction of chirality into the heterocyclic products derived from this compound would be of significant interest for the pharmaceutical industry. This could be achieved through the use of chiral auxiliaries, chiral catalysts, or by employing chiral starting materials in reactions with this compound.

Another promising avenue is the expansion of its use in the synthesis of novel materials. The presence of the nitro group and the potential for extensive functionalization make the resulting heterocyclic compounds interesting candidates for applications in materials science, for example, as organic light-emitting diodes (OLEDs), nonlinear optical materials, or as components of advanced polymers.

Furthermore, the exploration of its reactivity under different reaction conditions, such as microwave irradiation, flow chemistry, or in environmentally benign solvents, could lead to the development of more efficient and sustainable synthetic protocols. The discovery of new reaction partners and the design of novel cascade and multicomponent reactions will undoubtedly continue to expand the synthetic toolbox available to organic chemists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-nitro-1,3-dioxopropan-2-ide, and how can purity be rigorously validated?

  • Methodological Answer : Synthesis typically involves nitroalkylation of malonaldehyde derivatives under alkaline conditions. Key steps include:

Precursor Preparation : Reacting nitromethane with malonaldehyde in a sodium hydroxide medium.

Purification : Recrystallization from anhydrous ethanol to minimize hygroscopicity.

  • Characterization :
  • Purity Validation : Use HPLC (≥95% purity threshold) and elemental analysis (C, H, N, Na within ±0.3% theoretical values).
  • Structural Confirmation : FT-IR (C=O stretching at ~1700 cm⁻¹), ¹³C NMR (dioxolane carbons at ~100–110 ppm), and X-ray diffraction for crystalline phase identification .
  • Table 1 : Common Characterization Techniques
TechniqueTarget ParameterAcceptable Range
HPLCPurity≥95%
Elemental AnalysisC/H/N/Na±0.3% deviation
¹³C NMRChemical Shifts100–110 ppm (dioxolane)

Q. How does this compound behave under varying storage conditions, and what protocols ensure stability?

  • Methodological Answer :

  • Stability Tests :

Thermal Stability : TGA/DSC analysis (decomposition onset >150°C).

Hygroscopicity : Dynamic vapor sorption (DVS) under 30–70% relative humidity.

  • Storage Recommendations :
  • Anhydrous environments (argon/vacuum-sealed containers).
  • Temperatures <25°C to prevent nitro group degradation.
  • Reference experimental protocols from safety data sheets for handling hygroscopic nitro compounds .

Advanced Research Questions

Q. What mechanistic role does the nitro group play in the reactivity of this compound, and how can this be computationally modeled?

  • Methodological Answer :

  • Experimental Design :

Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., alkyl halides) via UV-Vis spectroscopy.

Computational Modeling : DFT calculations (B3LYP/6-31G* level) to map transition states and electron density profiles.

  • Data Interpretation : Correlate nitro group electron-withdrawing effects with nucleophilic activation of the dioxolane ring.
  • Reference methodologies for linking computational data to experimental kinetics .

Q. How can conflicting literature data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodological Answer :

  • Systematic Re-evaluation :

Controlled Solubility Trials : Use standardized solvents (DMF, DMSO) at 25°C with sonication.

Statistical Analysis : Apply ANOVA to compare results across studies, identifying outliers due to impurities or moisture.

  • Validation : Cross-check with Karl Fischer titration for residual water content in solvents.
  • Reference frameworks for meta-analysis and data contradiction resolution .

Q. What advanced techniques mitigate challenges in handling this compound’s hygroscopicity during kinetic studies?

  • Methodological Answer :

  • Methodologies :

Inert Atmosphere Techniques : Schlenk line or glovebox for reagent transfer.

Real-Time Moisture Monitoring : Embed humidity sensors in reaction vessels.

  • Data Correction : Normalize kinetic data against baseline moisture levels.
  • Reference best practices for hygroscopic compound handling .

Q. How can the compound’s utility in asymmetric synthesis be optimized, and what analytical methods validate enantioselectivity?

  • Methodological Answer :

  • Case Study Design :

Catalytic Screening : Test chiral ligands (e.g., BINAP, Salen) in Michael addition reactions.

Enantiomeric Excess (ee) Analysis : Chiral HPLC or NMR with chiral shift reagents.

  • Optimization Parameters : Adjust solvent polarity, temperature, and catalyst loading.
  • Reference criteria for effective data presentation in catalytic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-nitro-1,3-dioxopropan-2-ide
Reactant of Route 2
Sodium 2-nitro-1,3-dioxopropan-2-ide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.